molecular formula C17H15FN2O5 B5369815 DIMETHYL 5-{[(3-FLUOROANILINO)CARBONYL]AMINO}ISOPHTHALATE

DIMETHYL 5-{[(3-FLUOROANILINO)CARBONYL]AMINO}ISOPHTHALATE

Cat. No.: B5369815
M. Wt: 346.31 g/mol
InChI Key: VUDYOINKYXDHNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DIMETHYL 5-{[(3-FLUOROANILINO)CARBONYL]AMINO}ISOPHTHALATE is a complex organic compound with a molecular formula of C18H15FNO5. It is characterized by the presence of a fluorinated aniline group attached to an isophthalate core, making it a unique molecule in the field of organic chemistry.

Preparation Methods

The synthesis of DIMETHYL 5-{[(3-FLUOROANILINO)CARBONYL]AMINO}ISOPHTHALATE typically involves a multi-step process. One common method includes the reaction of 3-fluoroaniline with isophthaloyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with dimethyl sulfate under controlled conditions to yield the final compound .

Chemical Reactions Analysis

DIMETHYL 5-{[(3-FLUOROANILINO)CARBONYL]AMINO}ISOPHTHALATE undergoes various chemical reactions, including:

Scientific Research Applications

DIMETHYL 5-{[(3-FLUOROANILINO)CARBONYL]AMINO}ISOPHTHALATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of DIMETHYL 5-{[(3-FLUOROANILINO)CARBONYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets. The fluorinated aniline group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The isophthalate core provides structural stability and facilitates binding to target molecules .

Comparison with Similar Compounds

DIMETHYL 5-{[(3-FLUOROANILINO)CARBONYL]AMINO}ISOPHTHALATE can be compared with similar compounds such as:

    DIMETHYL 5-{[(3-CHLOROANILINO)CARBONYL]AMINO}ISOPHTHALATE: Similar structure but with a chlorine atom instead of fluorine.

    DIMETHYL 5-{[(3-BROMOANILINO)CARBONYL]AMINO}ISOPHTHALATE: Contains a bromine atom, leading to different reactivity and properties.

    DIMETHYL 5-{[(3-IODOANILINO)CARBONYL]AMINO}ISOPHTHALATE:

These comparisons highlight the unique properties of this compound, particularly its fluorine atom, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

dimethyl 5-[(3-fluorophenyl)carbamoylamino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O5/c1-24-15(21)10-6-11(16(22)25-2)8-14(7-10)20-17(23)19-13-5-3-4-12(18)9-13/h3-9H,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDYOINKYXDHNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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